REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][O:19][CH2:20]Cl>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:18][O:19][CH3:20])[CH:5]=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.25 mL
|
Type
|
reactant
|
Smiles
|
ClCOCCl
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
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TEMPERATURE
|
Details
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the mixture was heated at 70° C. for 2.5 h
|
Duration
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2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
excess potassium carbonate was filtered off
|
Type
|
CUSTOM
|
Details
|
the acetone evaporated under reduced pressure
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (300 mL)
|
Type
|
ADDITION
|
Details
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water (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 0.5 N sodium hydroxide solution (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude oil (6.69 g), which
|
Type
|
CUSTOM
|
Details
|
was purified by Flash Column Chromatography on 230-400 mesh silica gel (40-63 μm particle size)
|
Type
|
WASH
|
Details
|
eluted with EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=CC1OCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |